LEI-106
Overview
Description
LEI-106 is a potent dual inhibitor of sn-1-Diacylglycerol lipase alpha (DAGL-α) and alpha/beta-hydrolase domain 6 (ABHD6). It has shown significant potential in inhibiting the hydrolysis of sn-1-oleoyl-2-arachidonoyl-glycerol, the natural substrate of DAGL-α, with an IC50 of 18 nanomolar for DAGL-α and a Ki of 0.8 micromolar for ABHD6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LEI-106 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core benzopyran structure.
Functional group introduction: Various functional groups are introduced through reactions such as sulfonylation and glycine addition.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification and quality control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
LEI-106 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: Substitution reactions can be used to introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
LEI-106 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DAGL-α and ABHD6.
Biology: Investigated for its role in modulating lipid signaling pathways.
Medicine: Explored for potential therapeutic applications in conditions such as metabolic syndrome and obesity.
Industry: Utilized in the development of novel inhibitors for various metabolic enzymes
Mechanism of Action
LEI-106 exerts its effects by inhibiting the activity of DAGL-α and ABHD6. The inhibition of these enzymes leads to a decrease in the hydrolysis of sn-1-oleoyl-2-arachidonoyl-glycerol, thereby modulating lipid signaling pathways. The molecular targets include the active sites of DAGL-α and ABHD6, where this compound binds and prevents the enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
O-7460: Another inhibitor of DAGL-α with similar potency.
JZL184: A selective inhibitor of monoacylglycerol lipase (MAGL), which also affects lipid signaling pathways.
URB602: A less potent inhibitor of DAGL-α compared to LEI-106.
Uniqueness of this compound
This compound is unique due to its dual inhibition of both DAGL-α and ABHD6, making it a valuable tool for studying the combined effects on lipid signaling pathways. Its high potency and selectivity further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGBOXMDBPYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.